Divergent Pyruvate Kinase Activation: Limited Stimulator vs. Potent Allosteric Activator
2,5-Anhydro-D-glucitol-1,6-diphosphate acts as a 'limited' or 'moderate' stimulator of yeast pyruvate kinase, whereas its epimer 2,5-anhydro-D-mannitol 1,6-bisphosphate is a 'potent allosteric activator' . The mannitol derivative displays an apparent activation constant (Kα) of 9.5 ± 0.9 µM for rabbit liver pyruvate kinase [1]. Although precise Kact values for the glucitol compound are not widely published in accessible literature, the consistent qualitative descriptor of 'limited' across multiple reputable vendors establishes a clear, functionally significant efficacy difference between these structurally related analogs.
| Evidence Dimension | Pyruvate kinase activation potency |
|---|---|
| Target Compound Data | Qualitative: 'limited stimulator' / 'moderate stimulant' |
| Comparator Or Baseline | 2,5-Anhydro-D-mannitol 1,6-bisphosphate: Apparent Kα = 9.5 ± 0.9 µM (rabbit liver pyruvate kinase) [1] |
| Quantified Difference | The mannitol analog is a potent, high-affinity activator (low µM Kα); the glucitol analog is a weak, partial activator. Quantitative Kact for the glucitol analog is not publicly available, but vendor consensus indicates substantially reduced efficacy. |
| Conditions | Yeast pyruvate kinase assay (vendor data); rabbit liver pyruvate kinase assay for comparator [1] |
Why This Matters
Procurement for pyruvate kinase activation studies must differentiate between a weak, partial activator (glucitol) and a potent, high-affinity activator (mannitol); using the wrong analog will yield misinterpretation of allosteric regulation.
- [1] Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Apparent Kα for rabbit liver pyruvate kinase activation by 2,5-anhydro-D-mannitol 1,6-bisphosphate = 9.5 ± 0.9 µM. View Source
